molecular formula C11H15NO2 B6638161 3-(2-methoxyphenyl)-N-methylpropanamide

3-(2-methoxyphenyl)-N-methylpropanamide

Cat. No.: B6638161
M. Wt: 193.24 g/mol
InChI Key: VKXFQFVJKQIAQZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoyl chloride with N-methylpropanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(2-hydroxyphenyl)-N-methylpropanamide.

    Reduction: The amide group can be reduced to an amine, yielding 3-(2-methoxyphenyl)-N-methylpropanamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(2-Hydroxyphenyl)-N-methylpropanamide

    Reduction: 3-(2-Methoxyphenyl)-N-methylpropanamine

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

3-(2-Methoxyphenyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)-N-methylpropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxyphenyl)-N-methylpropanamine: Similar structure but with an amine group instead of an amide group.

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

3-(2-Methoxyphenyl)-N-methylpropanamide is unique due to the presence of both a methoxy group and an amide moiety, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-11(13)8-7-9-5-3-4-6-10(9)14-2/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXFQFVJKQIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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